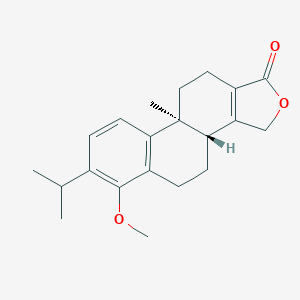

Triptophenolide methyl ether

Description

Contextualization within Natural Products Chemistry and Diterpenoid Research

Triptophenolide (B192632) methyl ether belongs to the abietane (B96969) class of diterpenoids, a large family of natural products characterized by a specific three-ring carbon skeleton. nih.govrsc.org It is found in the roots of Tripterygium wilfordii, alongside other structurally related diterpenoids such as triptophenolide, triptonodiol, and the highly bioactive compound, triptolide (B1683669). researchgate.netwiley.com The study of such compounds is a cornerstone of natural products chemistry, a field focused on isolating, identifying, and synthesizing chemical substances from natural sources. Diterpenoids from Tripterygium wilfordii, including triptophenolide methyl ether, are of particular interest due to their intricate and challenging molecular architectures. rsc.orgd-nb.info

Significance as a Biosynthetic Precursor in Complex Natural Product Synthesis

The principal significance of this compound lies in its established role as a key intermediate in the synthesis of triptolide. nih.govthno.org Triptolide is a diterpenoid triepoxide renowned for its potent anti-inflammatory, immunosuppressive, and antitumor properties. nih.govthno.org However, its direct extraction from Tripterygium wilfordii yields very low amounts, and its complex structure, featuring three epoxide groups and an unsaturated lactone ring, makes its total chemical synthesis exceptionally challenging and not commercially viable on a large scale. nih.gov

Consequently, a major focus of research has been to develop efficient synthetic routes to triptolide and its derivatives. thno.org Many of these synthetic strategies, often referred to as formal syntheses, converge on the successful preparation of this compound. d-nb.infobeilstein-journals.org Once synthesized, this intermediate can then be converted into the final triptolide molecule through a series of further chemical transformations. acs.orgresearchgate.net It is also considered a putative intermediate in the natural biosynthetic pathway within the plant, representing a late-stage precursor before the final oxidative modifications that produce triptolide. researchgate.netoup.com

Overview of Current Academic Research Trajectories and Challenges

Current research involving this compound is primarily channeled into two main trajectories: its use in the total synthesis of triptolide and the elucidation of the triptolide biosynthetic pathway.

Academic laboratories continue to pursue novel and more efficient methods for synthesizing this compound. A significant challenge in these synthetic endeavors is controlling the stereochemistry of the molecule. For instance, the conversion of certain precursors to this compound can be problematic due to the competing formation of a thermodynamically more stable, but incorrect, stereoisomer. d-nb.infobeilstein-journals.org Researchers have developed various strategies to overcome these hurdles, including nature-inspired cationic polyene cyclizations and oxidative radical cyclizations to construct the core ring system. d-nb.infoacs.orgresearchgate.net The first enantioselective total synthesis of (-)-triptolide involved the preparation of (+)-triptophenolide methyl ether with very high enantiomeric purity, highlighting a key achievement in the field. acs.orgresearchgate.net

Another major research avenue is the investigation of the complete biosynthetic pathway of triptolide in Tripterygium wilfordii. oup.commdpi.com This involves identifying all the intermediate compounds and the specific enzymes (such as cytochrome P450s) that catalyze each step. researchgate.netresearchgate.net By understanding how the plant produces triptolide, scientists hope to use metabolic engineering techniques in host organisms like yeast to produce triptolide or its key precursors, such as dehydroabietic acid, on a larger and more sustainable scale. researchgate.netmdpi.com The identification of compounds like this compound in the plant helps to piece together this complex biochemical puzzle. oup.com

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | (3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e] mdpi.combenzofuran-1-one | nih.gov |

| Molecular Formula | C21H26O3 | nih.gov |

| Molecular Weight | 326.4 g/mol | nih.gov |

| CAS Number | 74311-48-1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCSQASGZODFD-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225324 | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74311-48-1 | |

| Record name | Triptophenolide methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74311-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptophenolide methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Isolation, and Elucidation of Biosynthetic Pathways

Natural Occurrence and Isolation Methodologies from Tripterygium Species

Triptophenolide (B192632) methyl ether is a naturally occurring tetracyclic diterpenoid that has been isolated from plants of the Tripterygium genus, most notably from the roots of Tripterygium wilfordii Hook. f. nih.govvulcanchem.comresearchgate.net. Its discovery is often associated with phytochemical investigations of this plant, which is known in traditional Chinese medicine as "Lei Gong Teng" or Thunder God Vine. nih.gov The concentration of diterpenoids like triptophenolide methyl ether in the plant is generally very low, making extraction from natural sources challenging. oup.com

The isolation process typically involves the extraction of dried and powdered root material with an organic solvent such as ethyl acetate. researchgate.net This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to separate the individual components. A common methodology is the use of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), specifically using a triple-quadrupole (QqQ) MS system in Multiple Reaction Monitoring (MRM) mode, which allows for the sensitive and specific quantification of numerous constituents simultaneously. thieme-connect.com The purification and identification of this compound rely on detailed spectral analysis, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS), compared against established data. researchgate.net

Investigation of Biosynthetic Pathways for this compound and Related Diterpenoids

The biosynthesis of this compound is part of the broader abietane-type diterpenoid pathway in Tripterygium. These compounds are characterized by a specific carbon skeleton that undergoes a series of complex enzymatic modifications.

The fundamental building blocks for all terpenoids, including diterpenoids, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMADP). nih.govresearchgate.net In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.govbiorxiv.org The MEP pathway is primarily responsible for the production of precursors for diterpenoids. biorxiv.org

The biosynthesis of the abietane (B96969) diterpenoid core structure begins with the C20 precursor, geranylgeranyl diphosphate (GGPP), which is formed by the enzyme GGPP synthase. nih.gov The subsequent cyclization of GGPP is a two-step process catalyzed by a pair of diterpene synthases (diTPSs). nih.gov

Class II diTPS: An enzyme such as TwTPS9, which belongs to the TPS-c subfamily, first catalyzes the protonation-initiated cyclization of GGPP to form a (+)-copalyl diphosphate (CPP) intermediate. nih.govmdpi.com

Class I diTPS: The CPP intermediate is then utilized by a class I diTPS, such as TwTPS27 from the TPS-e subfamily, which catalyzes further cyclization and rearrangement to produce the abietane olefin skeleton, miltiradiene (B1257523). nih.govnih.govmdpi.com Feeding miltiradiene to T. wilfordii cell cultures resulted in a significant increase in triptolide (B1683669) accumulation, confirming it as a key precursor. nih.gov

Following the formation of the hydrocarbon backbone, a series of functionalization reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the molecule. researchgate.netbohrium.com For instance, CYP728B70 has been identified as an enzyme that oxidizes miltiradiene to dehydroabietic acid, another important intermediate in the pathway. mdpi.comresearchgate.net The pathway continues through further hydroxylations and rearrangements. Triptophenolide, a closely related precursor to the methyl ether, is formed via the spontaneous lactonization of an unstable intermediate, likely triptinin B. oup.commdpi.com

Research into the Methylerythritol Phosphate (MEP) Pathway in Terpenoid Biosynthesis

Biotechnological Approaches for Enhanced Production and Metabolic Engineering

The low natural abundance of this compound and related compounds has driven research into biotechnological production platforms. oup.com

Plant cell and tissue cultures offer a controlled and sustainable alternative to harvesting wild plants. oup.comnih.govmdpi.com Various culture systems for Tripterygium species have been developed to produce these valuable diterpenoids.

Adventitious Root Cultures: Fast-growing adventitious root cultures of Tripterygium regelii have proven effective for producing and secreting diterpenoids into the culture medium. oup.com These cultures were found to accumulate significant amounts of triptophenolide and a related methyl ether, triptinin A. oup.com

Suspension Cell Cultures: Suspension cell cultures of T. wilfordii have also been established and serve as a valuable tool for studying the biosynthetic pathway and for producing diterpenoids. nih.gov

Elicitation: The productivity of these culture systems can be enhanced through elicitation, which involves stimulating the plant cells' defense responses. The application of methyl jasmonate (MeJA), a plant signaling molecule, has been shown to induce the expression of biosynthetic genes like TwDXS and increase the accumulation of triptolide in cell cultures. nih.govnih.gov

Metabolic engineering and synthetic biology provide powerful strategies for producing complex plant metabolites in microbial hosts. This involves transferring the entire biosynthetic pathway into a model organism that is easy to cultivate and optimize, such as yeast or bacteria.

Enzyme Characterization: The functions of key enzymes, such as the diterpene synthases from T. regelii, have been confirmed through heterologous expression in engineered Escherichia coli strains. oup.com

Pathway Reconstruction: Researchers have successfully reconstructed the biosynthetic pathway to the key intermediate dehydroabietic acid in both the plant Nicotiana benthamiana and the yeast Saccharomyces cerevisiae. mdpi.comresearchgate.net This was achieved by co-expressing the Tripterygium diterpene synthases (TwTPS9 and TwTPS27) along with a suitable cytochrome P450, such as PsCYP720B4 from Sitka spruce. mdpi.com

Yield Optimization: Further engineering efforts in yeast, including the co-expression of a specific T. wilfordii cytochrome b5 (Twcytb5-A), have been shown to significantly boost the production of downstream products like triptonide, demonstrating the potential for optimizing these microbial cell factories. researchgate.netresearchgate.net These advances pave the way for the sustainable, large-scale production of this compound and other related high-value diterpenoids. mdpi.com

Data Tables

Table 1: Selected Research Findings on the Biosynthesis of this compound and Related Diterpenoids

| Research Focus | Key Finding | Organism/System Used | Reference(s) |

|---|---|---|---|

| Pathway Elucidation | Miltiradiene is a direct precursor to triptolide. | Tripterygium wilfordii suspension cells | nih.govnih.gov |

| Pathway Elucidation | Dehydroabietic acid is a key intermediate in the proposed pathway to triptolide. | Tripterygium wilfordii cell cultures | mdpi.com |

| Enzyme Characterization | TwTPS9 (class II diTPS) and TwTPS27 (class I diTPS) work sequentially to convert GGPP to miltiradiene. | E. coli, Nicotiana benthamiana, S. cerevisiae | nih.govmdpi.com |

| Enzyme Characterization | CYP728B70, a cytochrome P450, catalyzes the oxidation of miltiradiene to dehydroabietic acid. | Tripterygium wilfordii, Yeast | researchgate.netbohrium.com |

| Gene Function | Overexpression of TwDXS, the first gene in the MEP pathway, significantly increases triptolide content. | Tripterygium wilfordii suspension cells | nih.govresearchgate.net |

| Biotechnological Production | Adventitious root cultures secrete diterpenoids, including triptophenolide, into the medium. | Tripterygium regelii | oup.com |

| Heterologous Production | The pathway to dehydroabietic acid was successfully reconstructed. | Nicotiana benthamiana, S. cerevisiae | mdpi.comresearchgate.net |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Triptolide |

| Triptophenolide |

| Triptinin A |

| Triptinin B |

| Triptonide |

| Dehydroabietic acid |

| Miltiradiene |

| (+)-Copalyl diphosphate (CPP) |

| Geranylgeranyl diphosphate (GGPP) |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMADP) |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) |

| 1-deoxy-D-xylulose-5-phosphate (DXP) |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

Advanced Synthetic Strategies and Methodological Innovations

Total Synthesis Approaches Utilizing Triptophenolide (B192632) Methyl Ether as a Key Intermediate

The strategic importance of triptophenolide methyl ether lies in its pre-formed tricyclic core, which provides a solid foundation for the subsequent installation of the sensitive epoxide functionalities and other peripheral modifications required to complete the synthesis of triptolide (B1683669) and related compounds. thno.org

Regio- and Stereoselective Construction of Complex Polycyclic Scaffolds

The assembly of the characteristic trans-decalin A/B ring system is a critical challenge in the synthesis of this compound. d-nb.infonih.gov Early approaches often grappled with issues of stereocontrol. beilstein-journals.org A significant advancement came with the application of a nature-inspired, acid-induced cationic polyene cyclization. nih.gov In a synthesis reported by van Tamelen and coworkers, the cyclization of a ketoester precursor using SnCl4 afforded a tricyclic intermediate, which was then elaborated to racemic this compound. nih.govbeilstein-journals.org This method, while effective in establishing the core polycyclic framework, initially produced a racemic mixture.

Subsequent efforts have focused on refining the regio- and stereoselectivity of these cyclizations. For instance, the strategic placement of initiating groups on the polyene substrate has been shown to be crucial for achieving the desired stereochemical outcome. nih.gov The choice of Lewis acid can also profoundly influence the course of the cyclization.

Development of Novel Cyclization Strategies in Diterpenoid Synthesis

The pursuit of more efficient routes to this compound and its congeners has led to the exploration of a variety of innovative cyclization strategies.

Oxidative Radical Cyclization: A landmark achievement in this area was the development of a chiral auxiliary-assisted, lanthanide triflate-catalyzed oxidative radical polycyclization. nih.govnih.gov Yang and coworkers employed this strategy in the first enantioselective total synthesis of several triptolide-related natural products. nih.govacs.org The key step involved the oxidative radical cyclization of a (+)-8-phenylmenthyl ester mediated by Mn(OAc)3, which proceeded with excellent diastereoselectivity (dr 38:1) to furnish a key tricyclic intermediate. beilstein-journals.orgnih.govacs.orgresearchgate.net This intermediate was then converted to (+)-triptophenolide methyl ether in over 99% enantiomeric excess. nih.govacs.orgresearchgate.net

Cationic Polyene Cyclization: Building on earlier work, researchers have continued to refine cationic polyene cyclization methodologies. An indium(III)-catalyzed cationic polycyclization has been utilized to construct the tricyclic A, B, and C ring system in a formal synthesis of triptolide. d-nb.infonih.govebi.ac.ukresearchgate.net This method, coupled with a palladium-catalyzed carbonylation and in situ lactone formation, provides an efficient route to a key intermediate that can be readily converted to this compound. d-nb.infonih.govebi.ac.ukresearchgate.net More recently, gold-catalyzed polyene cyclizations have emerged as a powerful tool, capable of forming multiple carbon-carbon bonds with high stereoselectivity in a single step under mild conditions. rsc.org A photoredox-mediated radical polyene cyclization using a dimeric gold complex has also been demonstrated in a formal synthesis of triptolide. d-nb.infobeilstein-journals.orgrsc.org

Other Novel Cyclizations: Other innovative cyclization approaches include a highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to access the trans-decalin system. nih.gov Density functional theory (DFT) studies have indicated that the 2-alkenyl-1,3-dithiolane moiety acts as a latent initiator for the cyclization. nih.gov

Enantioselective Synthetic Routes and Chiral Induction Methodologies

The absolute stereochemistry of triptolide and its analogues is crucial for their biological activity. Consequently, the development of enantioselective synthetic routes to this compound has been a major focus.

One successful strategy involves the use of a chiral auxiliary, as demonstrated in the aforementioned oxidative radical cyclization employing (+)-8-phenylmenthyl ester. beilstein-journals.orgnih.govacs.orgresearchgate.net This auxiliary effectively directs the stereochemical course of the cyclization, leading to a product with high enantiomeric purity. nih.govacs.orgresearchgate.net

Another powerful approach is the use of catalytic asymmetric reactions. Noyori's ruthenium-catalyzed enantioselective transfer hydrogenation has been employed to introduce a key chiral center early in the synthetic sequence. d-nb.infonih.gov This strategy, combined with an indium(III)-catalyzed cationic polyene cyclization, has been used in a formal synthesis of triptolide. d-nb.infonih.govresearchgate.net

Sherburn and coworkers developed a formal synthesis of triptolide that features an enantioselective Diels-Alder reaction as a key step. d-nb.infonih.govbeilstein-journals.orgresearchgate.net The intermolecular cycloaddition was catalyzed by a chiral titanium complex to establish the A- and D-rings with high enantioselectivity. nih.govbeilstein-journals.orgresearchgate.net

Formal Synthesis Endeavors Towards Triptolide and Other Structurally Related Diterpenoids

A significant number of research efforts have culminated in the formal synthesis of triptolide, where a known intermediate that has been previously converted to the natural product is synthesized. This compound is a frequent target in these formal syntheses. thno.orgd-nb.infonih.govbeilstein-journals.org For example, van Tamelen's racemic synthesis of this compound constituted a formal synthesis of triptolide. nih.govbeilstein-journals.org Similarly, the enantioselective synthesis of (+)-triptophenolide methyl ether by Yang and coworkers was a key step in their formal synthesis of (-)-triptolide. nih.govacs.orgresearchgate.net

These formal syntheses are valuable as they often pioneer new methodologies for the construction of the core structure of triptolide and demonstrate the feasibility of a particular synthetic design.

Development of Efficient and High-Yield Methodologies for Key Intermediate Transformations

The conversion of precursors into this compound often involves several key transformations that have been the subject of methodological development to improve efficiency and yield.

One such transformation is the construction of the butenolide (D-ring). Van Tamelen and coworkers developed two novel methods for butenolide formation in their efforts to improve the synthesis of this compound. nih.govbeilstein-journals.org The first involved the reaction of a ketone with carbon disulfide and iodomethane (B122720) to form a ketene (B1206846) dithioacetal, which was then converted to the butenolide. nih.govbeilstein-journals.org The second method involved a nih.govnih.gov-sigmatropic rearrangement of a carbene intermediate derived from an alicyclic alcohol and dimethylformamide dimethylacetal. nih.govbeilstein-journals.org

Palladium-catalyzed carbonylation followed by in situ lactone formation has also proven to be a robust method for constructing the butenolide ring in the synthesis of this compound and related intermediates. d-nb.infonih.govbeilstein-journals.orgresearchgate.net

Addressing Synthetic Challenges in the Assembly of Oxygenated Ring Systems

The synthesis of triptolide from this compound requires the challenging installation of three contiguous epoxide rings. This transformation is fraught with difficulties, including issues of regio- and stereoselectivity. beilstein-journals.org The benzylic oxidation of this compound and the subsequent epoxidation steps are often low-yielding and can produce mixtures of diastereomers. beilstein-journals.org

The use of m-CPBA to introduce the C-9,11 epoxide can be problematic. beilstein-journals.org A strategy developed by Yang and coworkers for the assembly of the three successive epoxide groups involves the conversion of a diol intermediate to a monoepoxide via the Adler reaction, followed by sequential epoxidations with methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) and basic hydrogen peroxide. mdpi.com This sequence has been adopted in several subsequent syntheses. mdpi.com

The conversion of Berchtold's tetracyclic C-5,C-6 olefin intermediate to this compound is also a challenging step, often proceeding with only moderate yield due to the formation of the thermodynamically more stable C-5 cis-epimer. d-nb.infonih.govbeilstein-journals.org This highlights the subtle stereochemical challenges that must be overcome even in the later stages of the synthesis.

Table of Key Synthetic Strategies for this compound and Derivatives

| Strategy | Key Reaction | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Cationic Polyene Cyclization | Acid-induced cyclization | SnCl₄ | Construction of trans-decalin scaffold | nih.govbeilstein-journals.org |

| Oxidative Radical Cyclization | Chiral auxiliary-assisted cyclization | Mn(OAc)₃, Yb(OTf)₃·H₂O | Excellent diastereoselectivity (dr 38:1) | nih.govbeilstein-journals.orgnih.govresearchgate.net |

| Catalytic Asymmetric Synthesis | Enantioselective transfer hydrogenation | Ru(II) catalyst | Introduction of key chiral center | d-nb.infonih.gov |

| Diels-Alder Approach | Enantioselective cycloaddition | (binol)TiCl₂ catalyst | Asymmetric formation of A- and D-rings | nih.govbeilstein-journals.orgresearchgate.net |

| Butenolide Formation | nih.govnih.gov-Sigmatropic rearrangement | Dimethylformamide dimethylacetal | Novel D-ring construction | nih.govbeilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Carbonylation/Lactonization | Pd catalyst | Efficient D-ring formation | d-nb.infonih.govbeilstein-journals.orgresearchgate.net |

| Gold-Catalyzed Cyclization | Photoredox radical polyene cyclization | [Au₂(dppm)₂]Cl₂ | Mild conditions, high stereoselectivity | d-nb.infobeilstein-journals.orgrsc.org |

Pharmacological Research and Mechanistic Investigations

Research into Triptophenolide (B192632) Methyl Ether's Role in Modulating Specific Cellular Pathways

Scientific literature extensively documents the modulation of numerous cellular pathways by triptolide (B1683669), the derivative of triptophenolide methyl ether. These include the NF-κB, PI3K/Akt, and MAPK signaling pathways. nih.govd-nb.inforsc.org However, dedicated research investigating the direct and independent effects of this compound on these or other specific cellular pathways is not substantially available in the current body of scientific literature. General statements suggest that the mode of action for this compound involves the modulation of cellular pathways that influence inflammatory and immune responses, leading to altered gene expression and cellular function. biosynth.com

Investigation of Immunomodulatory Mechanisms and Cellular Targets

This compound is suggested to possess immunomodulatory properties. biosynth.com Its close structural relationship to triptolide, a compound with well-documented immunosuppressive effects, forms the basis for this assertion. nih.govthno.org Triptolide is known to inhibit the proliferation of immune cells and reduce the release of cytokines and pro-inflammatory mediators. nih.gov However, specific studies detailing the immunomodulatory mechanisms of this compound and identifying its precise cellular targets are not extensively reported.

Exploration of Anti-Inflammatory Action at the Molecular and Cellular Level

The potential for this compound to exert anti-inflammatory effects has been noted. ontosight.aibiosynth.com This is largely inferred from the established anti-inflammatory properties of triptolide, which has been shown to inhibit the expression of various pro-inflammatory molecules. nih.govthno.org Research specifically elucidating the molecular and cellular mechanisms of anti-inflammatory action for this compound is not available in the reviewed literature.

Studies on Antiproliferative Activities and Associated Cellular Processes

This compound is being explored for its potential antiproliferative activities, which are of interest in the context of cancer research. biosynth.com The extensive research on triptolide's potent antiproliferative effects, which include inducing apoptosis and inhibiting tumor cell proliferation across various cancer types, provides a rationale for investigating this compound. nih.govthno.org

Induction of Apoptosis and Autophagy in Target Cells

Triptolide is well-documented to induce apoptosis and autophagy in cancer cells. nih.govbeilstein-journals.org For instance, it can activate caspase-3 and caspase-9, key executioners of apoptosis. thno.org While it is hypothesized that this compound may share similar properties, direct experimental evidence from studies focused solely on its ability to induce apoptosis or autophagy in target cells is not presently available.

Regulation of Key Intracellular Signaling Pathways

The regulation of key intracellular signaling pathways is a hallmark of triptolide's anticancer activity. It has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory and survival responses, and to modulate the Akt/mTOR and MAPK pathways, which are central to cell growth and proliferation. nih.govthno.orgrsc.org Furthermore, triptolide has been found to influence the p53 and JAK/STAT3 signaling pathways. thno.orgnih.gov There is a lack of specific research data detailing the regulatory effects of this compound on these specific signaling pathways.

Elucidation of the Interplay between Cellular Stress Responses and Diterpenoid Activity

The cellular environment is a dynamic landscape, constantly adapting to various internal and external stimuli. When faced with stressors that disrupt normal function, such as the presence of exogenous compounds, cells activate intricate signaling networks known as cellular stress responses. These pathways, including the unfolded protein response (UPR) and oxidative stress responses, are critical for maintaining homeostasis. Diterpenoid compounds, including this compound, have been shown to interact with these pathways, often triggering responses that can lead to controlled cell death, or apoptosis, particularly in cancer cells. This section explores the mechanistic interplay between this compound and key cellular stress responses.

The endoplasmic reticulum (ER) is a primary site for protein folding and modification. An accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates the UPR. frontiersin.orgmdpi.com The UPR has a dual role: initially, it aims to restore homeostasis by reducing the protein load and enhancing the protein-folding capacity of the ER. frontiersin.orgfrontiersin.org However, if the stress is prolonged or severe, the UPR shifts towards inducing apoptosis to eliminate the damaged cells. frontiersin.org The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), pancreatic ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.org

While direct studies on this compound's effect on the UPR are limited, research on the closely related and extensively studied diterpenoid, triptolide, provides significant insights. Triptolide, which shares a common biosynthetic precursor with this compound, has been shown to induce ER stress and activate the UPR in various cancer cell lines. thno.orgnih.gov For instance, in glioma cells, triptolide treatment leads to the activation of the ROS/JNK signaling pathway and the Akt/mTOR signaling pathway, which are involved in regulating the cell cycle, apoptosis, and autophagy. thno.org This suggests that diterpenoids from Tripterygium wilfordii can modulate the intricate balance between cell survival and cell death mediated by the UPR.

Recent research has shed light on the direct apoptotic effects of Triptophenolide (referred to as TRI in the study) on breast cancer cells. A 2025 study demonstrated that Triptophenolide induces apoptosis in both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines in a dose-dependent manner. nih.gov This apoptotic induction is a key outcome of severe cellular stress.

The study quantified the increase in the apoptotic cell population following treatment with Triptophenolide. In MCF-7 cells, treatment with 100 µg/mL of Triptophenolide for 24 hours resulted in a significant increase in the total apoptotic population (early and late apoptosis) from 3.36% in control cells to 9.78%. nih.gov Similarly, in MDA-MB-231 cells, treatment with 250 µg/mL of Triptophenolide for 24 hours increased the apoptotic fraction from 7.01% to 17.02%. nih.gov

Table 1: Induction of Apoptosis by Triptophenolide in Breast Cancer Cell Lines

| Cell Line | Treatment | Concentration (µg/mL) | Duration (hours) | Apoptotic Population (%) | Fold Induction |

|---|---|---|---|---|---|

| MCF-7 | Control | 0 | 24 | 3.36 | - |

| Triptophenolide | 100 | 24 | 9.78 | ~2.9 | |

| MDA-MB-231 | Control | 0 | 24 | 7.01 | - |

| Triptophenolide | 250 | 24 | 17.02 | ~2.4 |

Data sourced from a 2025 study on the anti-cancer effects of Triptophenolide. nih.gov

Mechanistically, the induction of apoptosis by Triptophenolide is associated with the upregulation of key pro-apoptotic proteins. The same 2025 study revealed that treatment with Triptophenolide led to a significant increase in the expression of BAX, BAK1, BIM, and cytochrome c (CYCS) in both MCF-7 and MDA-MB-231 cell lines. nih.gov These proteins are central to the intrinsic (mitochondrial) pathway of apoptosis. BAX and BAK1 permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.

Oxidative stress is another critical cellular stress response characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov While direct evidence linking this compound to oxidative stress is not yet widely available, the known mechanisms of related compounds suggest this is a plausible area of activity. For example, triptolide has been shown to induce oxidative stress, which contributes to its cytotoxic effects. thno.org

Structure Activity Relationship Sar Studies and Analog Development

Comprehensive SAR Studies of Triptolide (B1683669) and its Derivatives, with Specific Focus on the Contribution of the Triptophenolide (B192632) Methyl Ether Core Structure

The biological activities of terpenoids are intrinsically linked to their structural characteristics. rsc.org In the case of the potent diterpenoid triepoxide triptolide, extensive Structure-Activity Relationship (SAR) studies have been conducted to understand the molecular features responsible for its significant biological profile, which includes anti-inflammatory, immunosuppressive, and anticancer effects. nih.govnih.govresearchgate.net These studies have identified several key structural moieties crucial for triptolide's high potency. Critical features include the tri-epoxide system (specifically the 7,8-, 9,11-, and 12,13-epoxides) and the α,β-unsaturated γ-lactone ring (the D-ring). rsc.orgrsc.orgmdpi.com

Triptophenolide methyl ether, a tetracyclic diterpenoid, represents the core skeleton of triptolide but lacks the three epoxide groups. ontosight.ainih.gov Its chemical structure is characterized by a hexahydrophenanthro[1,2-c]furan-1(3H)-one core. nih.gov This compound is a crucial intermediate in the total synthesis of triptolide. nih.govnih.govd-nb.info By comparing the biological activity of triptolide with its precursor, triptophenolide, and this compound, the contribution of the different structural components can be assessed. The significant reduction in cytotoxicity and other biological activities in triptophenolide and its methyl ether compared to triptolide underscores the critical role of the epoxide groups in conferring high potency. city.ac.uk The remaining activity, if any, can be attributed to the core diterpenoid lactone structure. The α,β-unsaturated lactone ring, present in both triptolide and the triptophenolide core, is considered a key pharmacophore for antitumor activity, acting as a potential Michael acceptor for biological nucleophiles. rsc.orgrsc.org

Rational Design and Chemical Synthesis of this compound-Derived Analogs for Modulated Biological Activities

The high toxicity and poor water solubility of triptolide have limited its clinical development, prompting the rational design and synthesis of numerous analogs to improve its therapeutic index. researchgate.netbiorxiv.org this compound often serves as a key starting material or advanced intermediate in these synthetic endeavors. nih.govnih.govbeilstein-journals.org The total synthesis of triptolide is a challenging process, and several routes have been developed that converge on the formation of this compound, which is then further elaborated to introduce the epoxide functionalities. nih.govd-nb.infobeilstein-journals.org

The development of analogs aims to retain the therapeutic effects while minimizing toxicity. This is often achieved by modifying the core structure of triptolide or its precursors. For instance, researchers have synthesized derivatives by modifying the C14 position, finding that alterations to the hydroxyl group can impact toxicity and potency. researchgate.netnih.gov Other strategies involve the ring-opening of the epoxide structures to create new derivatives. nih.gov

A notable example of rational design is the development of prodrugs. Minnelide, a water-soluble prodrug of triptolide, was designed to improve pharmacokinetic properties and has advanced to clinical trials. mdpi.commdpi.com Another approach involves creating analogs that are activated by specific conditions within the tumor microenvironment. The triptolide analog CX-23, for example, is designed to be activated by NAD(P)H Quinone Dehydrogenase 1 (NQO1), an enzyme often overexpressed in cancer cells. nih.govacs.org This targeted activation strategy aims to concentrate the cytotoxic effects of the active compound, triptolide, within cancer cells, thereby enhancing efficacy and reducing systemic toxicity. nih.gov The metabolic conversion of CX-23 within lung cancer cell lysates rapidly produces triptolide. nih.gov

| Compound | Key Structural Modifications from this compound | Reported Biological Activity/Significance | References |

| Triptolide | Addition of 7,8-β-epoxy, 9,11-β-epoxy, and 12,13-α-epoxy groups; demethylation and hydroxylation at C14. | Potent anti-inflammatory, immunosuppressive, and anticancer activities. | nih.govmdpi.com |

| Triptophenolide | Demethylation of the C6-methoxy group to a hydroxyl group. | A natural product and synthetic precursor to triptolide. | nih.gov |

| Minnelide | A water-soluble prodrug of triptolide. | Improved pharmacokinetic properties, reduced systemic toxicity. | mdpi.commdpi.com |

| CX-23 | An analog designed for targeted activation by the enzyme NQO1. | Selectively inhibits proliferation in cancer cells with high NQO1 expression. | nih.govacs.org |

| CK21 | A novel triptolide prodrug with a modification at the C19 position. | Potent anti-tumor activity against pancreatic cancer with reduced toxicity in vivo compared to triptolide. | elifesciences.org |

Elucidation of Pharmacophores and Critical Structural Elements for Diterpenoid Biological Efficacy

Diterpenoids are a diverse class of natural products exhibiting a wide range of biological activities. nih.govjmb.or.kr Identifying the key structural features, or pharmacophores, responsible for these effects is crucial for drug discovery and development. nih.gov For diterpenoid lactones, which include triptolide and its relatives, several critical elements for biological efficacy have been identified through extensive research. nih.govnih.gov

One of the most consistently identified pharmacophores for the anti-inflammatory and antitumor activities of many diterpenoids is the α,β-unsaturated lactone ring. rsc.orgrsc.org This functional group is a reactive moiety that can participate in Michael addition reactions with nucleophilic residues (such as cysteine) in proteins, leading to covalent modification and inhibition of key cellular targets. biorxiv.org

Application of Computational Chemistry Approaches in SAR Analysis and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the analysis of SAR and the identification of new bioactive compounds. ugm.ac.id These approaches are widely applied to the study of triptolide and its derivatives to better understand their mechanism of action and to design improved analogs. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are developed to statistically correlate variations in the chemical structure of compounds with their biological activities. For diterpenoid lactones, 3D-QSAR models have been used to reveal the key pharmacophores responsible for anti-inflammatory effects, providing guidelines for future structural modifications. nih.govnih.gov

Molecular Docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This method has been instrumental in studying the interaction between triptolide and its primary molecular target, the XPB subunit of the general transcription factor TFIIH. biorxiv.org Computational docking studies have helped to visualize how triptolide covalently binds to a specific cysteine residue (Cys342) in XPB, providing a structural basis for its inhibitory activity. biorxiv.org These models can also explain the differential activity of triptolide against XPB from different species. biorxiv.org

Virtual Screening (VS) uses computational models to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. ugm.ac.id Both ligand-based and structure-based virtual screening approaches are used. Ligand-based methods use a known active ligand's properties to find similar compounds, while structure-based methods use the 3D structure of the protein target. ugm.ac.id These techniques have been used to screen for new inhibitors of challenging cancer targets, including polyploid giant cancer cells, and have identified promising candidates from large libraries of approved drugs. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Development and Validation of Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic methods are fundamental for separating triptophenolide (B192632) methyl ether from complex mixtures, such as plant extracts, and for its quantitative determination. The development and validation of these techniques ensure accuracy, precision, and reliability of the analytical results.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of triptophenolide methyl ether and related compounds in complex matrices like extracts of Tripterygium wilfordii. thieme-connect.com This method offers high sensitivity and selectivity, enabling the simultaneous quantification of multiple components. thieme-connect.com

A study focused on the simultaneous quantification of 18 bioactive constituents in Tripterygium wilfordii, including this compound, utilized an HPLC-triple-quadrupole-MS (HPLC-QqQ-MS) system. thieme-connect.com The selectivity of this method is achieved through a combination of the specific retention time of the compound and its characteristic fragment ion pairs in multiple reaction monitoring (MRM) mode. thieme-connect.com For the analysis, an Agilent Poroshell SB C18 column was employed, which is known for providing faster separation compared to conventional columns. thieme-connect.com The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing a small percentage of formic acid to improve ionization. thieme-connect.com

Validation of such HPLC-MS methods involves assessing linearity, sensitivity, precision, repeatability, stability, and accuracy. researchgate.net Calibration curves for quantitative analysis consistently show good linearity with correlation coefficients (r) greater than 0.9990. researchgate.net The precision and accuracy are demonstrated by low intraday and interday variations (typically 1-5%) and high recovery rates (e.g., 95.5-104.5%). researchgate.net The elemental composition of product ions can be confirmed using high-resolution mass spectrometry, such as ESI-QTOF-MS/MS. researchgate.net

Table 1: HPLC-MS Parameters for this compound Analysis

| Parameter | Details | Source |

| Chromatographic Column | Agilent Poroshell SB C18 | thieme-connect.com |

| Mobile Phase | Acetonitrile and water with formic acid | thieme-connect.com |

| Detection | Triple-Quadrupole Mass Spectrometry (MRM mode) | thieme-connect.com |

| Linearity (r) | > 0.9990 | researchgate.net |

| Intraday Variation | 2-5% | researchgate.net |

| Interday Variation | 1-4% | researchgate.net |

| Recovery | 95.5-104.5% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly for assessing its presence and for the analysis of other volatile or semi-volatile compounds in a sample. nih.govjmaterenvironsci.com While less common than HPLC-MS for non-volatile diterpenoids, GC-MS can be employed after appropriate sample preparation or derivatization.

In a typical GC-MS setup, a capillary column such as a DB-624 is used for separation. jmaterenvironsci.com The injector temperature is maintained at a high temperature (e.g., 260 °C) to ensure vaporization of the analytes. jmaterenvironsci.com The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in identification. jmaterenvironsci.com The PubChem database contains a GC-MS spectrum for this compound, which can be used as a reference. nih.gov

GC-MS analysis of extracts from Tripterygium wilfordii has been used to identify various terpenoid compounds, providing insights into the biosynthetic pathways of molecules like triptolide (B1683669), for which this compound can be a key intermediate in its synthesis. nih.govlookchem.com

Table 2: GC-MS Parameters for Terpenoid Analysis

| Parameter | Details | Source |

| Chromatographic Column | DB-624 (6% cyanopropylphenyl- 94% dimethylpolysiloxane) | jmaterenvironsci.com |

| Injector Temperature | 260 °C | jmaterenvironsci.com |

| Carrier Gas | Helium | jmaterenvironsci.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | jmaterenvironsci.com |

| Detector | Mass Selective Detector (MSD) | jmaterenvironsci.com |

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformation Analysis

The definitive structure of this compound, including its stereochemistry, has been elucidated through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule. rsc.orgebi.ac.uk ¹H NMR spectra reveal the chemical environment of protons, with signals for hydrogens on carbons adjacent to the ether oxygen typically appearing in the 3.4-4.5 ppm range. rsc.orglibretexts.org ¹³C NMR provides information on the carbon skeleton, with carbons adjacent to an ether linkage resonating in the 50-80 ppm region. rsc.orglibretexts.org Two-dimensional NMR experiments, such as COSY and NOESY, are crucial for establishing connectivity and spatial proximities between atoms, which was instrumental in the enantioselective total synthesis of related compounds. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits a characteristic strong C-O stretching vibration for the ether group between 1000 and 1300 cm⁻¹. rsc.orglibretexts.org The absence of strong O-H and C=O stretching bands helps to confirm the ether and lactone functionalities. rsc.orglibretexts.org

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. researchgate.netd-nb.info The differential absorption of left and right circularly polarized light provides information about the molecule's three-dimensional structure. mdpi.com The CD spectra of this compound and its precursors have been used to confirm their absolute configurations during total synthesis. acs.org The sign and intensity of the CD signals can be related to the conformation of the molecule. d-nb.info

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹H NMR | Signals for -OCH₃ and protons adjacent to the ether linkage. | rsc.org |

| ¹³C NMR | Resonances for ether and lactone carbons. | rsc.orgebi.ac.uk |

| FT-IR | Strong C-O stretch (1000-1300 cm⁻¹). | rsc.org |

| Circular Dichroism | Used to determine absolute configuration. | acs.org |

| High-Resolution MS | Confirms elemental composition. | rsc.org |

Development of Reference Standards and Purity Assessment Methodologies for this compound

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis and biological testing. This compound can be isolated from natural sources like Tripterygium wilfordii or obtained through chemical synthesis. thieme-connect.com

The isolation from plant material often involves extraction with solvents like ethyl acetate, followed by multiple chromatographic steps, such as column chromatography on silica (B1680970) gel and Sephadex LH-20. thieme-connect.comebi.ac.uk The purity of the isolated compound is then assessed using analytical techniques like HPLC-UV. thieme-connect.com For use as a reference standard, a purity of over 98% is typically required. thieme-connect.commedchemexpress.com

In a study describing the first enantioselective total synthesis of related compounds, (+)-triptophenolide methyl ether was prepared with an enantiomeric excess of over 99%. acs.org The purity of synthetic standards is often determined by HPLC analysis. acs.org Commercial suppliers of chemical standards also provide this compound with a specified purity, often ≥98%, intended for research and analytical applications. medchemexpress.com

The development of these high-purity reference standards is crucial for the validation of analytical methods and for ensuring the reliability of research findings related to this compound.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Scalable Production of Complex Diterpenoids through Synthetic Biology

Synthetic biology offers a promising alternative by engineering microbial hosts, such as Escherichia coli and various yeast species, to serve as "cell factories" for producing high-value diterpenoids. nih.govjmb.or.kr These microorganisms provide several advantages, including rapid growth, amenability to genetic manipulation, and the potential for scalable and environmentally friendly production from renewable feedstocks. researchgate.netnih.govmdpi.com

Researchers are actively developing and optimizing these microbial platforms. nih.gov Key strategies include:

Metabolic Engineering: This involves modifying the host's metabolic pathways to enhance the production of precursor molecules like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks of terpenoids. researchgate.netbeilstein-journals.org This can be achieved by overexpressing key enzymes in the native metabolic pathways (like the MEP pathway in E. coli or the MVA pathway in yeast) or by introducing heterologous pathways. researchgate.netnih.gov

Pathway Reconstruction: Scientists are identifying and assembling the specific biosynthetic genes responsible for producing desired diterpenoids from their plant sources and introducing them into microbial hosts. nih.govjmb.or.kr This allows for the heterologous production of complex molecules that the microbes would not naturally synthesize.

Host Strain Optimization: Different microbial hosts offer unique advantages. Saccharomyces cerevisiae (yeast) is a preferred platform for terpene production due to its robustness, tolerance to complex environments, and a highly active endogenous MVA pathway. mdpi.com Other yeasts like Yarrowia lipolytica and Pichia pastoris are also being explored for their specific metabolic characteristics. mdpi.com Even photosynthetic organisms like cyanobacteria are being engineered to produce complex diterpenoids using light as an energy source. mdpi.com

Process Optimization: Techniques such as scaffolding enzymes together to increase local substrate concentrations have been shown to significantly boost product yields. twistbioscience.com

Through these integrated approaches, synthetic biology is paving the way for the sustainable and scalable production of complex diterpenoids, including the foundational structures necessary for synthesizing triptophenolide (B192632) methyl ether and its derivatives.

Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Bioinformatics

The study of triptophenolide methyl ether and other complex natural products is increasingly benefiting from an interdisciplinary approach that combines synthetic chemistry, chemical biology, and bioinformatics. This integrated strategy allows for a more comprehensive understanding of these molecules, from their basic chemical properties to their intricate interactions within biological systems.

Synthetic chemistry plays a crucial role in providing access to this compound and its analogs. ontosight.ai Total synthesis not only confirms the structure of the natural product but also enables the creation of derivatives with modified properties. nih.govthno.org For instance, this compound has served as a key intermediate in the total synthesis of the pharmacologically significant compound, triptolide (B1683669). nih.govthno.org Synthetic efforts continue to evolve, with new methodologies being developed to improve efficiency and stereocontrol. d-nb.infonih.gov

Chemical biology utilizes these synthetically derived molecules as tools to probe biological processes. By introducing functional groups or tags onto the core structure of this compound, researchers can create probes to identify its cellular targets and elucidate its mechanism of action. nih.govnih.gov This approach has been successfully used for other diterpenoids, leading to the identification of direct protein interactions. nih.gov

Bioinformatics and computational tools are becoming indispensable in this field. Network pharmacology, for example, can be used to predict potential biological targets and pathways affected by compounds like this compound based on their chemical structure. thno.org This can help to prioritize experimental investigations and provide insights into the potential therapeutic applications of these molecules. thno.org Furthermore, the explosion of genomic and metabolomic data, coupled with advanced data analysis techniques, is accelerating the discovery of new biosynthetic pathways and enzymes involved in diterpenoid production. nih.govjmb.or.kr

The synergy between these disciplines is essential for advancing our knowledge of this compound. Synthetic chemistry provides the molecules, chemical biology uses them to ask biological questions, and bioinformatics helps to analyze the vast amounts of data generated, leading to a deeper and more integrated understanding.

Exploration of Novel Biological Targets and Mechanisms of Action for this compound and its Derivatives

This compound is a bioactive diterpenoid derived from plants of the Tripterygium genus. biosynth.com It is recognized for its potential anti-inflammatory, immunosuppressive, and anticancer activities. biosynth.com Research suggests that its mode of action involves the modulation of specific cellular pathways, leading to changes in gene expression and cellular function. biosynth.com However, the precise molecular targets and the full spectrum of its biological activities are still under active investigation.

Compounds with structures similar to this compound have been shown to exhibit a range of biological effects, often by interacting with specific enzymes or receptors. ontosight.ai The parent compound, triptolide, for which this compound is a synthetic intermediate, has been extensively studied. nih.govthno.org Triptolide is known to exert its potent anti-inflammatory and antitumor effects through multiple mechanisms, including the inhibition of transcription by targeting the XPB subunit of the general transcription factor TFIIH. acs.org It also influences various signaling pathways, such as NF-κB, and can induce apoptosis in cancer cells. nih.govthno.orgnih.gov

Given the structural relationship, it is plausible that this compound may share some biological targets with triptolide or possess its own unique mechanisms of action. Future research is focused on:

Target Identification: Employing chemoproteomic approaches with chemical probes derived from this compound to identify its direct binding partners in cells. nih.gov

Pathway Analysis: Utilizing systems biology and network pharmacology to predict and validate the signaling pathways modulated by this compound and its derivatives. thno.org

Exploring New Therapeutic Areas: Investigating the potential of this compound and its analogs in a broader range of diseases beyond inflammation and cancer, such as neurodegenerative diseases and viral infections. researchgate.netrsc.org The diverse biological activities reported for other diterpenoids suggest that there is significant potential for discovering novel applications. researchgate.netrsc.orgmdpi.com

By systematically exploring the biological targets and mechanisms of action, researchers aim to unlock the full therapeutic potential of this compound and develop new, more selective, and effective drug candidates.

Q & A

Q. What are the key synthetic routes to triptophenolide methyl ether, and what intermediates are critical in its preparation?

this compound is synthesized via multistep routes involving palladium-catalyzed cross-coupling and hydrogenation. A representative pathway begins with ortho-iodination of intermediate 27 , followed by coupling with 1-methyl-1-(prop-2-enyl) silacyclobutane 29 to form intermediate 28 . Hydrogenation yields this compound (30 ) . Another approach uses Mn(OAc)₃-mediated oxidative radical cyclization of a menthyl ester precursor, achieving >99% enantiomeric excess (ee) . Critical intermediates include optically active propargyl alcohol (R )-20 , whose preparation requires enantioselective catalysis (e.g., (R,R)-19 in triethylamine/formic acid) .

Q. How is this compound utilized in the total synthesis of bioactive diterpenoids like triptolide?

this compound serves as a pivotal intermediate in triptolide synthesis. For example, Qin et al. (2016) converted allyl ether 161 to phenol 162 via Claisen rearrangement, followed by aldol condensation to yield precursors for (+)-triptolide and (−)-triptophenolide . This intermediate’s stereochemical integrity is crucial for downstream biological activity, requiring rigorous chiral HPLC or NMR validation .

Q. What analytical methods are essential for confirming the purity and stereochemistry of this compound?

High-performance liquid chromatography (HPLC) with chiral columns is standard for assessing enantiomeric excess (>99% ee in some syntheses) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ¹³C-NMR, confirms structural fidelity, while mass spectrometry (MS) verifies molecular weight. For intermediates like 28 and 30 , X-ray crystallography may resolve ambiguous stereocenters .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalable production?

Catalytic asymmetric conjugate addition using chiral ligands (e.g., Stoltz’s protocol with arylboronic acids) enables high ee. For example, Mn(OAc)₃ with lanthanide triflates (e.g., Yb(OTf)₃) promotes oxidative radical cyclization, achieving 77% yield and 38:1 diastereoselectivity in key steps . Solvent selection (e.g., cyclopentyl methyl ether) improves reaction efficiency and reduces environmental impact .

Q. What strategies address contradictions in stereochemical outcomes during this compound synthesis?

Discrepancies in diastereoselectivity often arise from competing reaction pathways. For instance, acid-catalyzed aldol condensation of aldehyde 163 produces a 51:47 mixture of isomers 164a and 164b , necessitating catalytic hydrogenation to isolate the major product 164a (93% yield, 83% ee) . Computational modeling (DFT) can predict transition states to guide catalyst design and mitigate side reactions .

Q. Why is the preparation of optically active propargyl alcohol (R)-20 a bottleneck, and how can it be resolved?

The synthesis of (R )-20 requires precise enantiocontrol, historically achieved via enzymatic resolution or asymmetric catalysis. Optimal conditions involve incubating precursor 18 with 2.5 mol% (R,R)-19 in triethylamine/formic acid for 1.5 hours, though yields remain variable. Alternative methods, such as organocatalytic alkyne functionalization, are under investigation .

Q. How do different synthetic routes compare in efficiency and sustainability?

Traditional routes (e.g., Kupchan’s isolation from Tripterygium wilfordii) are limited by low natural abundance. Semisynthetic approaches from abietic acid derivatives improve scalability but require hazardous reagents. Recent advances, such as Qin’s catalytic asymmetric synthesis, reduce step count and waste generation, aligning with green chemistry principles .

Methodological Notes

- Catalyst Screening : Prioritize air-stable palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling to minimize side reactions .

- Reaction Monitoring : Use TLC (silica gel, UV detection) for rapid assessment of intermediate formation.

- Safety : Avoid prolonged storage of intermediates; degradation can alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.